Tert-butyl (1R,5S)-6-(methylamino)-3-azabicyclo[3.1.0]hexane-3-carboxylate

stereochemistry 3-azabicyclo[3.1.0]hexane CNS drug design

Sourcing generic or racemic 3-azabicyclo[3.1.0]hexane (3-ABH) analogs introduces stereochemical variables that derail SAR and delay milestones. Tert-butyl (1R,5S)-6-(methylamino)-3-azabicyclo[3.1.0]hexane-3-carboxylate (CAS 1927864-38-7) directly solves this by providing the single-enantiomer exo-topology essential for target-binding geometry. - Maps directly onto pharmacophoric requirements of triple/dual reuptake inhibitors (cf. EB-1020: NET IC50 = 6 nM, DAT IC50 = 38 nM) and orexin receptor antagonists. - Pre-installed N-methyl group eliminates a post-synthetic alkylation step; orthogonal Boc/N6 reactivity enables chemoselective library enumeration. - Batch-specific CoA documentation (HPLC purity, chiral purity, NMR) de-risks the transition from milligram-scale med chem to gram-scale preclinical candidate synthesis.

Molecular Formula C11H20N2O2
Molecular Weight 212.293
CAS No. 1927864-38-7
Cat. No. B2845238
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl (1R,5S)-6-(methylamino)-3-azabicyclo[3.1.0]hexane-3-carboxylate
CAS1927864-38-7
Molecular FormulaC11H20N2O2
Molecular Weight212.293
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CC2C(C1)C2NC
InChIInChI=1S/C11H20N2O2/c1-11(2,3)15-10(14)13-5-7-8(6-13)9(7)12-4/h7-9,12H,5-6H2,1-4H3/t7-,8+,9?
InChIKeySSLHAXMFLXPQSV-BRPSZJMVSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 0.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Tert-butyl (1R,5S)-6-(methylamino)-3-ABH Intermediate


Tert-butyl (1R,5S)-6-(methylamino)-3-azabicyclo[3.1.0]hexane-3-carboxylate (CAS 1927864-38-7) is a Boc-protected, chiral 3‑azabicyclo[3.1.0]hexane (3‑ABH) building block bearing a secondary methylamino group at the 6‑position . The 3‑ABH scaffold is a well-established conformationally constrained piperidine bioisostere extensively exploited in medicinal chemistry programs targeting CNS transporters (dopamine, norepinephrine, serotonin), orexin receptors, and DPP‑IV [1]. The combination of the 1R,5S absolute configuration with the 6‑methylamino substituent defines a specific exo‑topology that cannot be replicated by generic racemic or des‑methyl analogs, making this compound a targeted procurement item for structure‑based drug design.

Why Generic 3-ABH Substitutes Are Insufficient


Close structural analogs—including the des‑methyl amino variant, the C6‑epimeric (6S) isomer, and non‑stereospecific preparations—differ in critical attributes: N‑methylation state governs basicity, hydrogen‑bond donor capacity, and metabolic stability of downstream products [1]; C6 stereochemistry dictates the spatial trajectory of the amine substituent, directly controlling target‑binding geometry [2]; and exo‑ vs endo‑topology of the 3‑ABH core profoundly influences molecular shape and pharmacokinetic profiles of derived drug candidates [3]. These are not interchangeable features—procuring the wrong stereoisomer or substitution pattern introduces an uncontrolled variable that can derail SAR interpretation and downstream synthetic routes.

Differentiation Evidence vs. Closest Analogs


C6 Exo-Topology vs. Epimeric Isomer

The target compound carries the methylamino substituent on the exo face of the bicyclic system (1R,5S absolute configuration at the bridgehead carbons), placing the N-methyl group in a geometrically distinct spatial environment compared to the (6S)-epimer (CAS 2820190-97-2) . In the 1-aryl-3-ABH class of monoamine reuptake inhibitors, the exo-oriented substituent at C6 is essential for high-affinity binding to biogenic amine transporters; the corresponding endo isomers exhibit substantially reduced or abolished transporter affinity [1]. The (1R,5S) configuration of the target compound matches the stereochemical architecture of clinical-stage 3-ABH derivatives such as EB-1020, which displays NE and DA transporter IC50 values of 6 nM and 38 nM, respectively, in cloned human transporter assays [1].

stereochemistry 3-azabicyclo[3.1.0]hexane CNS drug design dopamine transporter

N-Methylation vs. Primary Amino at C6

The target compound presents a secondary N-methylamino group at C6 (mol. wt. 212.29 g/mol; formula C11H20N2O2), distinguishing it from the primary amine analog tert-butyl (1R,5S)-6-amino-3-azabicyclo[3.1.0]hexane-3-carboxylate (mol. wt. 198.26 g/mol; CAS 273206-92-1) . N-Methylation of the exocyclic amine modulates the pKa (secondary amine pKa ~10.5 vs primary amine pKa ~9.5 in aliphatic systems), alters hydrogen-bond donor count, and influences both passive permeability and susceptibility to N-dealkylation [1]. In CNS-targeted 3-ABH programs, the N-methyl group is a deliberate design element—not a removable protecting group—that fine-tunes target engagement and metabolic fate [1].

N-methylation secondary amine metabolic stability CNS drug design

Exo-ABH Core for Orexin Receptor Antagonists

Actelion's trans-3-aza-bicyclo[3.1.0]hexane derivatives are disclosed as non-peptide antagonists of human orexin receptors (OX1R/OX2R), with the trans (exo) ring junction topology explicitly specified as critical for activity [1]. The target compound's (1R,5S) absolute configuration defines the trans-fused 3-ABH core geometry, distinguishing it from cis-fused or endo-configured analogs that have been shown in the orexin patent literature to possess inferior or no receptor antagonism [1]. The 6‑methylamino substituent further provides a vector for elaboration into 6‑amido, 6‑sulfonamido, or 6‑urea derivatives commonly claimed in orexin antagonist patent families [1][2].

orexin receptor antagonist 3-azabicyclo[3.1.0]hexane sleep disorder eating disorder

Direct C6-Amine vs. Aminomethyl Linker

The target compound provides two synthetically orthogonal handles: a Boc-protected piperidine-type nitrogen at N3 (cleavable under acidic conditions) and a secondary methylamino group at C6 (available for direct N-alkylation, reductive amination, or amide coupling). This contrasts with analogs bearing an aminomethyl linker at C6 (e.g., tert-butyl (1R,5S,6R)-6-[(methylamino)methyl]-3-azabicyclo[3.1.0]hexane-3-carboxylate, MW 226.32 g/mol), which introduce an additional methylene spacer that alters the distance and conformational freedom of the amine relative to the bicyclic core . The absence of the methylene linker in the target compound provides a shorter, more rigid amine trajectory preferred in certain pharmacophore models .

Boc deprotection N-alkylation parallel synthesis library enumeration

Single Enantiomer vs. Racemic Alternatives

The target compound (CAS 1927864-38-7) is supplied as a single, stereodefined enantiomer with the (1R,5S) absolute configuration explicitly specified . In contrast, the most widely cataloged methylamino-3-ABH building block—tert-butyl 6-(methylamino)-3-azabicyclo[3.1.0]hexane-3-carboxylate (CAS 1352926-02-3)—is listed without stereochemical designation, typically at 95% purity . The racemic endo variant rac-tert-butyl (1R,5S,6R)-6-(methylamino)-3-azabicyclo[3.1.0]hexane-3-carboxylate is priced at approximately $1,124 per 50 mg with a 3–4 week lead time, reflecting limited commercial availability . The specified single enantiomer eliminates the need for chiral resolution and ensures batch-to-batch stereochemical fidelity for SAR studies.

enantiomeric purity procurement specification quality control SAR reproducibility

Evidence Limitations and Data Gaps

No published head-to-head biological or physicochemical comparison studies were identified that directly measure the target compound (CAS 1927864-38-7) against named comparators under identical experimental conditions. The differentiation evidence presented above relies on class-level inference from structurally related 3-ABH derivatives (dopamine D3 modulators, orexin antagonists, monoamine reuptake inhibitors) and on structural/commercial comparisons with adjacent catalog analogs. Direct comparative data on solubility, logP/logD, pKa, metabolic stability, permeability, or target binding for the specific compound 1927864-38-7 versus defined comparators are absent from the open literature as of the search date. Users should request Certificates of Analysis (CoA) from suppliers that include HPLC purity, chiral purity (ee%), and NMR identity confirmation to verify batch-specific quality [1].

evidence limitations data gaps procurement diligence

Recommended Application Scenarios


Synthesis of 1-Aryl-3-ABH Reuptake Inhibitors

The (1R,5S) exo-methylamino topology of the target compound directly maps onto the pharmacophoric requirements of 1-aryl-3-azabicyclo[3.1.0]hexane-based triple/dual reuptake inhibitors targeting norepinephrine, dopamine, and serotonin transporters [1]. The pre-installed N-methyl group eliminates a post-synthetic alkylation step, and the Boc group allows clean N3 deprotection for subsequent N-arylation or N-heteroarylation [1]. Procurement of the stereodefined single enantiomer is essential for reproducing the transporter inhibition profiles reported for clinical-stage 3-ABH compounds such as EB-1020 (NET IC50 = 6 nM; DAT IC50 = 38 nM) [1].

Orexin Receptor Antagonist Library Construction

The trans-fused (1R,5S) 3-ABH core is a privileged scaffold in Actelion's orexin receptor antagonist patent estate, where the exo-topology is explicitly required for OX1R/OX2R antagonism [2]. The 6-methylamino group of the target compound serves as a versatile anchor point for installing amide, sulfonamide, or urea substituents commonly claimed in orexin antagonist chemical matter [2]. Using this single-enantiomer building block prevents the introduction of inactive cis-configured impurities that would confound HTS or SAR analysis in orexin programs [2].

Parallel Synthesis of 3-ABH Libraries for Phenotypic Screening

The orthogonal reactivity of the Boc-protected N3 (acid-labile) and the secondary N6-methylamino group (nucleophilic) enables sequential, chemoselective diversification in parallel synthesis formats [3]. This dual-handle architecture supports library enumeration strategies where the N3 position is diversified via amide bond formation or N-arylation after Boc deprotection, while the N6-methylamino group is functionalized via reductive amination or sulfonylation [3]. The single-enantiomer specification ensures stereochemical homogeneity across library members, a critical requirement for meaningful SAR interpretation in phenotypic screening campaigns [3].

Scale-Up and Preclinical Optimization

For programs advancing a 3-ABH-based hit to lead optimization, procuring the single-enantiomer building block at the outset avoids the cost and timeline penalty of late-stage chiral resolution. The racemic endo variant rac-(1R,5S,6R)-6-(methylamino)-3-ABH is priced at approximately $1,124 per 50 mg with a 3–4 week lead time, illustrating the supply constraint for specialist 3-ABH stereoforms . Securing the (1R,5S) exo-methylamino building block with batch-specific CoA documentation (HPLC purity, chiral purity, NMR) de-risks the synthetic route during the transition from milligram-scale medicinal chemistry to gram-scale preclinical candidate synthesis .

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